2-Bromo-3-ethoxynaphthalene-1,4-dione

Catalog No.
S12293982
CAS No.
62452-74-8
M.F
C12H9BrO3
M. Wt
281.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-ethoxynaphthalene-1,4-dione

CAS Number

62452-74-8

Product Name

2-Bromo-3-ethoxynaphthalene-1,4-dione

IUPAC Name

2-bromo-3-ethoxynaphthalene-1,4-dione

Molecular Formula

C12H9BrO3

Molecular Weight

281.10 g/mol

InChI

InChI=1S/C12H9BrO3/c1-2-16-12-9(13)10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3

InChI Key

FXXUJODTQLWMFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br

2-Bromo-3-ethoxynaphthalene-1,4-dione is an organic compound with the molecular formula C12H9BrO3C_{12}H_9BrO_3 and a molecular weight of approximately 281.102 g/mol. It features a naphthalene core substituted with a bromine atom at the 2-position and an ethoxy group at the 3-position, along with a dione functional group at the 1 and 4 positions. This compound is classified under naphthoquinones, which are known for their diverse chemical reactivity and biological activities .

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Reduction Reactions: The quinone structure can be reduced to its corresponding hydroquinone using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Oxidation Reactions: The compound may undergo oxidation to yield higher oxidation state products, which can be useful in synthetic organic chemistry.

This compound exhibits notable biological activities, including:

  • Anticancer Properties: Research indicates potential therapeutic applications in cancer treatment due to its ability to interact with cellular components and induce cell death through mechanisms involving reactive oxygen species.
  • Antiviral and Antibacterial Effects: It has shown promise in inhibiting certain viral and bacterial infections, making it a candidate for further pharmaceutical development .

The synthesis of 2-Bromo-3-ethoxynaphthalene-1,4-dione typically involves multi-step organic reactions. Common methods include:

  • Bromination of Naphthalene Derivatives: Starting from naphthalene or its derivatives, bromination can occur using bromine in the presence of a catalyst.
  • Ethoxylation: The introduction of the ethoxy group may be achieved through alkylation reactions with ethyl halides under basic conditions.
  • Formation of the Dione Structure: The dione functionality can be formed through oxidative processes or specific cyclization reactions that ensure the correct positioning of carbonyl groups .

2-Bromo-3-ethoxynaphthalene-1,4-dione finds applications across several fields:

  • Organic Synthesis: It serves as a building block for more complex organic molecules and is utilized in various organic reactions.
  • Pharmaceutical Development: Due to its biological activities, it is being explored for potential applications in drug development targeting cancer and infectious diseases.
  • Industrial Use: The compound is also used in producing dyes and pigments due to its stable aromatic structure .

Studies on the interactions of 2-Bromo-3-ethoxynaphthalene-1,4-dione reveal that it can engage in redox reactions that generate reactive oxygen species. These species can lead to oxidative stress within cells, affecting various metabolic pathways. Additionally, the compound may inhibit specific enzymes involved in crucial cellular functions, contributing to its biological effects .

Several compounds share structural similarities with 2-Bromo-3-ethoxynaphthalene-1,4-dione:

Compound NameStructural FeaturesUnique Aspects
2,3-DibromonaphthoquinoneTwo bromine atomsEnhanced reactivity due to additional bromine
2-Bromo-3-hydroxynaphthalene-1,4-dioneHydroxyl group instead of ethoxyDifferent solubility and reactivity characteristics
2-Bromo-3-methoxynaphthalene-1,4-dioneMethoxy group instead of ethoxyVarying electronic properties influencing biological activity

Uniqueness

The presence of the ethoxy group in 2-Bromo-3-ethoxynaphthalene-1,4-dione significantly influences its solubility and stability compared to similar compounds. This unique substitution pattern allows for distinct interactions with biological targets and offers different reactivity profiles compared to other naphthoquinones .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

279.97351 g/mol

Monoisotopic Mass

279.97351 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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